2-(2,1-benzothiazol-3-yl)acetic acid
CAS No.: 57676-16-1
Cat. No.: VC11470396
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57676-16-1 |
---|---|
Molecular Formula | C9H7NO2S |
Molecular Weight | 193.22 g/mol |
IUPAC Name | 2-(2,1-benzothiazol-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12) |
Standard InChI Key | VVFWYLIZGDHKEM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(SN=C2C=C1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(1,2-Benzothiazol-3-yl)acetic acid features a benzothiazole core—a bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). The acetic acid group (-CHCOOH) is attached at the 3-position of the thiazole ring, conferring both hydrophilicity and reactivity (Figure 1) . X-ray crystallographic studies of analogous compounds reveal planar configurations stabilized by intramolecular hydrogen bonding, which likely influence solubility and crystallinity .
Physical and Chemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(1,2-Benzothiazol-3-yl)acetic Acid
Property | Value |
---|---|
Molecular Weight | 193.222 g/mol |
Density | 1.445 g/cm³ |
Boiling Point | 300.2°C at 760 mmHg |
Flash Point | 135.4°C |
LogP (Partition Coefficient) | 1.92 |
Polar Surface Area | 78.43 Ų |
Vapor Pressure | 0.000505 mmHg at 25°C |
The compound’s moderate LogP value suggests balanced lipophilicity, enabling penetration of biological membranes while retaining aqueous solubility . Its low vapor pressure indicates stability under ambient conditions, favorable for storage and handling.
Synthesis and Industrial Production
Historical Synthetic Routes
Early syntheses employed condensation reactions between 2-aminothiophenol and chloroacetic acid derivatives. For example, Carrington et al. (1972) reported a 65% yield via refluxing 2-aminothiophenol with ethyl chloroacetate in ethanol, followed by acidic hydrolysis . Sato et al. (1985) optimized this approach using trimethylamine as a catalyst, achieving yields exceeding 80% .
Modern Methodologies
Recent advances emphasize green chemistry principles. Azzam and Seif (2024) demonstrated a solvent-free fusion reaction between 2-aminothiophenol and diethyl malonate at 120°C under nitrogen, yielding 2-(1,2-benzothiazol-3-yl)acetic acid esters, which are subsequently hydrolyzed to the free acid (Scheme 1) . This method reduces waste and improves scalability.
Scheme 1: Synthesis via Diethyl Malonate Condensation
Industrial production leverages continuous flow reactors to enhance efficiency. By maintaining precise temperature control and residence times, manufacturers achieve >90% purity with minimal byproducts .
Pharmacological Applications
Anxiolytic and Anticonvulsant Activity
Patent US5418248A discloses derivatives of 2-(1,2-benzothiazol-3-yl)acetic acid exhibiting potent GABA receptor modulation . In rodent models, these compounds increased shock tolerance in conflict tests (MED = 1–100 mg/kg), indicative of anxiolytic effects comparable to benzodiazepines . Anticonvulsant activity was demonstrated in maximal electroshock tests, with AD values of 1–50 mg/kg .
Biological Mechanisms and Structure-Activity Relationships
Molecular Targets
The compound’s carboxylic acid group facilitates hydrogen bonding with enzymatic active sites. Taubert et al. (2002) identified inhibition of fungal cytochrome P450 14α-demethylase as a key mechanism, disrupting ergosterol biosynthesis .
Derivative Optimization
Structure-activity studies reveal that esterification or amidation of the acetic acid moiety enhances bioavailability. Mor et al. (1996) found that methyl esters exhibit 3-fold greater blood-brain barrier permeability than the parent acid, critical for CNS-targeted therapies .
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